molecular formula C9H9ClO B8707176 1-(3-Chlorophenyl)cyclopropanol

1-(3-Chlorophenyl)cyclopropanol

Cat. No.: B8707176
M. Wt: 168.62 g/mol
InChI Key: KKKBEWZDUVBFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)cyclopropanol is a chemical compound of interest in organic synthesis and pharmaceutical research. Compounds featuring a cyclopropanol ring fused to a chlorinated aromatic system are frequently employed as key intermediates in constructing more complex, bioactive molecules . The unique strain of the cyclopropane ring imparts significant reactivity, making it a valuable building block for synthetic chemists . In particular, cyclopropanol derivatives serve as precursors in various synthetic transformations. For instance, they can be used in Lewis acid-catalyzed ring-opening reactions with amines to access nitrogen-containing heterocycles like pyrrolidin-2-ones, which are core structures in numerous pharmacologically active compounds . Furthermore, the 3-chlorophenyl moiety is a common structural feature in compounds developed for central nervous system (CNS) targeting, suggesting potential application in this area of research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant chemical literature for specific synthetic protocols and handling procedures.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-(3-chlorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H9ClO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2

InChI Key

KKKBEWZDUVBFTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1-(3-Chlorophenyl)cyclopropanol has diverse applications across several fields:

Chemistry

  • Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials and pharmaceuticals.

Biology

  • Enzyme-Catalyzed Reactions: It is utilized as a probe to study enzyme mechanisms and biological pathways, aiding in the understanding of metabolic processes.
  • Biological Activity: Research indicates potential antimicrobial and anti-inflammatory properties, suggesting its use in therapeutic applications.

Medicine

  • Pharmaceutical Intermediate: It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and infectious diseases.

Industry

  • Agrochemicals Production: The compound is also used in developing agrochemicals, contributing to advancements in agricultural science.

Research has highlighted the biological significance of this compound:

Antimicrobial Activity:

  • A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Anti-inflammatory Effects:

  • In inflammatory models, derivatives of chlorophenyl cyclopropanes showed marked reductions in pro-inflammatory cytokines, indicating potential therapeutic uses for managing inflammatory disorders .

Neuropharmacological Effects:

  • Investigations into similar compounds suggest interactions with neurotransmitter systems, hinting at neuroprotective properties .

Study 1: Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of several chlorinated cyclopropane derivatives. The results indicated that this compound demonstrated significant activity against various bacterial strains .

Study 2: Anti-inflammatory Activity

Research conducted on inflammatory models revealed that derivatives from chlorophenyl cyclopropanes significantly reduced levels of pro-inflammatory cytokines. This suggests that these compounds may modulate immune responses effectively .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(3-Chlorophenyl)cyclopropanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Notes Reference IDs
This compound C₉H₉ClO 168.62 (calculated) Cyclopropanol, 3-chlorophenyl Potential intermediate in drug synthesis Inferred
1-(3-Chlorophenyl)cyclopropanecarboxylic Acid C₁₀H₉ClO₂ 196.63 Cyclopropane carboxylic acid Research chemical (GLPBIO Catalog)
1-(3-Chlorophenyl)-2-hydroxy-1-propanone C₉H₉ClO₂ 184.62 Ketone, hydroxyl Bupropion intermediate; impurity control
(R,S)-2-(Tert-Butylamino)-1-(3-chlorophenyl)propanol C₁₂H₁₈ClNO 239.73 Amino alcohol, tertiary butyl Pharmaceutical metabolite (e.g., Bupropion derivatives)
1-(3-Chlorophenyl)propan-1-ol C₉H₁₁ClO 170.64 Secondary alcohol Industrial intermediate
1-(Phenylethynyl)cyclopropanol C₁₁H₁₀O 158.20 Cyclopropanol, alkyne Synthetic building block

Physicochemical Properties

  • The carboxylic acid derivative (C₁₀H₉ClO₂) exhibits higher acidity (pKa ~2-3) due to the -COOH group, unlike the hydroxyl group in the parent compound .
  • Solubility: Hydroxyl-containing compounds (e.g., this compound) are typically more polar and soluble in polar solvents (e.g., methanol, ethanol) than their carboxamide or alkyne analogs . The amino alcohol derivative (C₁₂H₁₈ClNO) shows moderate solubility in DMSO and methanol, attributed to its tertiary amine group .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Chlorophenyl)cyclopropanol, and what challenges are associated with cyclopropane ring formation?

  • Methodological Answer : The synthesis typically involves cyclopropanation of 3-chlorophenyl-substituted precursors. A common approach is the [2+1] cycloaddition using vinyl ethers or diazo compounds with transition-metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . Challenges include:
  • Ring strain : The cyclopropane ring’s instability requires careful control of reaction temperature and pH to prevent ring-opening side reactions.
  • Byproduct formation : Use scavengers like molecular sieves or activated carbon to adsorb reactive intermediates .
    Example protocol: React 3-chlorophenylmagnesium bromide with cyclopropanone in THF at −78°C, followed by quenching with ammonium chloride. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Expect a singlet for the cyclopropane protons (δ 1.2–1.8 ppm) and aromatic protons (δ 7.2–7.5 ppm) split into multiplets due to the 3-chlorophenyl group .
  • ¹³C NMR : The cyclopropane carbons appear at δ 15–25 ppm, while the quaternary carbon bonded to the hydroxyl group resonates at δ 70–80 ppm .
  • IR : A broad O–H stretch (~3200–3400 cm⁻¹) and C–Cl absorption (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 170.6 (C₉H₉ClO⁺) with fragments corresponding to cyclopropane ring cleavage (e.g., m/z 111 for [C₆H₄Cl]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives, particularly in enzyme inhibition studies?

  • Methodological Answer : Discrepancies often arise from:
  • Purity issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and cross-check with NMR .
  • Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and co-solvents (e.g., DMSO ≤1% v/v) to minimize interference .
  • Structural analogs : Compare activity with analogs like 1-(3-chlorophenyl)cyclopropanamine to isolate hydroxyl group effects .
    Example: A 2020 study resolved conflicting IC₅₀ values for CYP3A4 inhibition by controlling residual metal catalysts (e.g., Pd) via chelation with EDTA .

Q. What strategies are recommended for optimizing the reaction yield of this compound in large-scale syntheses while minimizing byproducts?

  • Methodological Answer :
  • Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., ring-opening) by maintaining precise residence times (2–5 min) .
  • Catalyst optimization : Use chiral Ru(II) catalysts for enantioselective synthesis (up to 90% ee) .
  • Byproduct mitigation : Introduce scavenger resins (e.g., QuadraSil™ AP) to remove unreacted diazo compounds .
    Table 1: Yield optimization under varying conditions
CatalystTemperature (°C)Yield (%)Purity (%)
Rh₂(OAc)₄256592
Cu(OTf)₂407888
Ru(II)-Pybox308295

Q. In computational studies, which molecular descriptors of this compound correlate most strongly with its observed physicochemical properties?

  • Methodological Answer : Key descriptors include:
  • LogP : Experimental logP ~2.1 (predicted via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Dipole moment : High dipole (~3.2 D) due to the electronegative Cl and hydroxyl groups, influencing solubility in polar solvents .
  • H-bonding capacity : Two H-bond acceptors (OH, Cl) and one donor (OH), critical for docking studies with enzymes like monoamine oxidases .
    QSAR models (e.g., CoMFA) highlight steric bulk at the cyclopropane ring as a determinant of bioactivity (R² = 0.89 in CYP inhibition models) .

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